molecular formula C13H17FN2O5S B2579252 3-Fluorosulfonyloxy-5-(3-methoxy-2,2-dimethylpyrrolidine-1-carbonyl)pyridine CAS No. 2418650-15-2

3-Fluorosulfonyloxy-5-(3-methoxy-2,2-dimethylpyrrolidine-1-carbonyl)pyridine

Cat. No. B2579252
CAS RN: 2418650-15-2
M. Wt: 332.35
InChI Key: AHYCAOMTEFVLEH-UHFFFAOYSA-N
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Description

3-Fluorosulfonyloxy-5-(3-methoxy-2,2-dimethylpyrrolidine-1-carbonyl)pyridine, also known as FMOC-FSO2-5-F-Pyridine, is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used as a building block in the synthesis of various biologically active molecules. It has also been studied for its potential as a pharmaceutical intermediate and as a tool for chemical biology research.

Mechanism of Action

The mechanism of action of 3-Fluorosulfonyloxy-5-(3-methoxy-2,2-dimethylpyrrolidine-1-carbonyl)pyridineF-Pyridine is not well understood. However, it is believed to act as a nucleophile in various reactions and can also form covalent bonds with proteins and enzymes.
Biochemical and Physiological Effects:
3-Fluorosulfonyloxy-5-(3-methoxy-2,2-dimethylpyrrolidine-1-carbonyl)pyridineF-Pyridine has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it can inhibit the activity of certain enzymes and proteins.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-Fluorosulfonyloxy-5-(3-methoxy-2,2-dimethylpyrrolidine-1-carbonyl)pyridineF-Pyridine is its versatility in the synthesis of various biologically active molecules. It is also relatively easy to synthesize and purify. However, one of the limitations of this compound is its potential toxicity and reactivity towards certain biological molecules.

Future Directions

There are several future directions for the use of 3-Fluorosulfonyloxy-5-(3-methoxy-2,2-dimethylpyrrolidine-1-carbonyl)pyridineF-Pyridine in scientific research. One potential area of research is the development of new small molecule inhibitors for various diseases. Another area of research is the use of 3-Fluorosulfonyloxy-5-(3-methoxy-2,2-dimethylpyrrolidine-1-carbonyl)pyridineF-Pyridine as a tool for chemical biology research to study the function of proteins and enzymes. Additionally, further studies are needed to understand the biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of 3-Fluorosulfonyloxy-5-(3-methoxy-2,2-dimethylpyrrolidine-1-carbonyl)pyridineF-Pyridine is a multi-step process that involves the use of various reagents and catalysts. The first step involves the reaction of 3-methoxy-2,2-dimethylpyrrolidine-1-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-fluoropyridine-5-amine in the presence of a base to form the desired product.

Scientific Research Applications

3-Fluorosulfonyloxy-5-(3-methoxy-2,2-dimethylpyrrolidine-1-carbonyl)pyridineF-Pyridine has been extensively used in the synthesis of various biologically active molecules such as peptides, peptidomimetics, and small molecule inhibitors. It has also been used as a tool for chemical biology research to study the function of proteins and enzymes.

properties

IUPAC Name

3-fluorosulfonyloxy-5-(3-methoxy-2,2-dimethylpyrrolidine-1-carbonyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O5S/c1-13(2)11(20-3)4-5-16(13)12(17)9-6-10(8-15-7-9)21-22(14,18)19/h6-8,11H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYCAOMTEFVLEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCN1C(=O)C2=CC(=CN=C2)OS(=O)(=O)F)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluorosulfonyloxy-5-(3-methoxy-2,2-dimethylpyrrolidine-1-carbonyl)pyridine

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